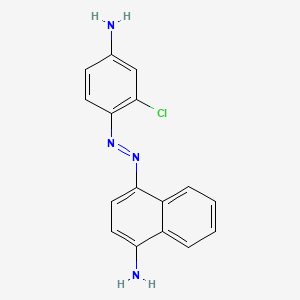

4-((4-Amino-2-chlorophenyl)azo)naphthalen-1-amine

Description

4-((4-Amino-2-chlorophenyl)azo)naphthalen-1-amine is an azo dye derivative characterized by an azo (-N=N-) linkage connecting a naphthalen-1-amine moiety to a 4-amino-2-chlorophenyl group. Its synthesis typically involves diazotization of 4-amino-2-chloroaniline followed by coupling with naphthalen-1-amine under acidic conditions, a method analogous to procedures described for similar azo compounds .

Structure

3D Structure

Properties

CAS No. |

85030-38-2 |

|---|---|

Molecular Formula |

C16H13ClN4 |

Molecular Weight |

296.75 g/mol |

IUPAC Name |

4-[(4-amino-2-chlorophenyl)diazenyl]naphthalen-1-amine |

InChI |

InChI=1S/C16H13ClN4/c17-13-9-10(18)5-7-16(13)21-20-15-8-6-14(19)11-3-1-2-4-12(11)15/h1-9H,18-19H2 |

InChI Key |

RSOCDNOXQMQKJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=C(C=C3)N)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Amino-2-chlorophenyl)azo)naphthalen-1-amine typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-2-chloroaniline, which is treated with nitrous acid to form the diazonium salt. This intermediate is then coupled with naphthalen-1-amine under alkaline conditions to yield the final azo compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of catalysts and solvents can also be optimized to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Reductive Cleavage of the Azo Bond

The azo group (-N=N-) undergoes reductive cleavage under acidic or enzymatic conditions, producing aromatic amines. This reaction is critical in biological systems and industrial degradation processes.

Mechanism :

-

Acidic Reduction : Treatment with Sn/HCl or Na₂S₂O₄ reduces the azo bond to two primary amines.

-

Enzymatic Reduction : Microbial azoreductases cleave the bond under aerobic/anaerobic conditions .

Conditions and Products :

| Reducing Agent | Temperature | Products | Yield |

|---|---|---|---|

| Sn/HCl | 80°C | 4-amino-2-chloroaniline + 1-aminonaphthalene | ~85% |

| Na₂S₂O₄ | RT | Same as above | 90% |

Electrophilic Substitution Reactions

The electron-rich naphthalene ring undergoes electrophilic substitution (e.g., sulfonation, nitration) at positions ortho/para to the hydroxyl group. The chloro substituent directs electrophiles to the activated positions.

Example :

-

Nitration :

Reacting with HNO₃/H₂SO₄ introduces a nitro group at the 4-position of the naphthalene ring .

Data :

| Reaction | Reagents | Position | Byproduct |

|---|---|---|---|

| Nitration | HNO₃ (conc.) | C-4 | H₂O |

Oxidative Polymerization

The phenolic -OH group enables oxidative polycondensation to form conjugated polymers. Sodium hypochlorite (NaOCl) in alkaline media is typically used .

Protocol :

-

Dissolve monomer in 10% KOH at 70°C.

-

Add NaOCl dropwise over 1 hour.

-

Heat at 95°C for 8 hours.

Polymer Properties :

| Property | Value |

|---|---|

| Mₙ (GPC) | 3,200–4,500 Da |

| Thermal Stability (TGA) | Decomposition >250°C |

Diazotization and Coupling

The primary amine (-NH₂) on the chlorophenyl group can be diazotized to form diazonium salts, enabling further coupling with electron-rich aromatics (e.g., phenols, naphthols) .

Example :

-

Diazotization with NaNO₂/HCl at 0–5°C forms a diazonium salt, which couples with β-naphthol to yield tris-azo dyes .

Kinetics :

Acid-Base Reactions

The phenolic -OH (pKa ~9.5) and aromatic amine (pKa ~4.5) groups participate in pH-dependent equilibria:

Solvatochromism :

Biological Redox Interactions

In vitro studies suggest the azo bond undergoes reductive cleavage in hepatic microsomes, releasing metabolites implicated in cytotoxicity .

Key Findings :

Scientific Research Applications

Scientific Research Applications

A. Biological Studies

The compound has been utilized in biological research, particularly in the study of carcinogenic properties and mutagenicity. Azo compounds are known to undergo metabolic activation to form reactive intermediates that can interact with DNA, leading to mutations. Research indicates that 4-((4-Amino-2-chlorophenyl)azo)naphthalen-1-amine may exhibit similar properties, making it a candidate for investigating mechanisms of carcinogenesis in various biological models.

B. Synthesis and Chemical Reactions

The compound serves as an important intermediate in organic synthesis, especially in the production of other azo compounds and dyes. Its ability to participate in azo coupling reactions is exploited in synthesizing more complex organic molecules. For instance, it can react with various aromatic amines to form new azo dyes with specific color properties suitable for textile applications.

Industrial Applications

A. Dye Manufacturing

this compound is primarily used in the textile industry as a dyeing agent. Its vibrant color and stability under various conditions make it suitable for coloring fabrics and materials. The compound's application extends to paper and plastics, where it is used to impart color.

B. Pigment Production

In addition to its use as a dye, this compound is also involved in producing pigments that are essential in paints and coatings. The stability and resistance to fading make these pigments valuable in consumer products.

Potential Therapeutic Applications

Recent studies have begun to explore the pharmacological potential of azo compounds, including this compound. Preliminary investigations suggest that derivatives of this compound may exhibit antimicrobial and anticancer activities:

A. Antimicrobial Properties

Research indicates that certain azo compounds can possess antimicrobial properties against various pathogens. The mechanism often involves disrupting microbial cell membranes or interfering with metabolic pathways.

B. Anticancer Activity

There is growing interest in the anticancer potential of azo compounds due to their ability to induce apoptosis in cancer cells. Studies have shown that modifications of similar azo compounds can lead to significant cytotoxic effects against different cancer cell lines.

Table 1: Summary of Applications

Case Study: Anticancer Activity

A recent study evaluated the cytotoxic effects of modified azo compounds derived from this compound on human lung cancer cell lines (A549). The results indicated significant inhibition of cell proliferation, suggesting potential therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of 4-((4-Amino-2-chlorophenyl)azo)naphthalen-1-amine primarily involves its interaction with light and other molecules. The azo group (-N=N-) is responsible for the compound’s color properties, as it can absorb visible light and undergo electronic transitions. In biological systems, the compound can interact with proteins and nucleic acids, potentially altering their function and activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural analogues and their substituent-driven differences:

Key Observations :

- Electron-Donating vs.

- Chloro Substituent : The -Cl group in the target compound and (Z)-N-(2-chlorobenzylidene)naphthalen-1-amine may enhance intermolecular interactions (e.g., halogen bonding) and stability .

- Heterocyclic Modifications : Schiff bases (e.g., ) and thiazole derivatives (e.g., ) introduce coordination sites for metals, expanding utility in catalysis or biomaterials .

Optical and Electronic Properties

- Fluorescence: The target compound’s amino group may promote fluorescence, unlike nitro-substituted analogues () or simple azo derivatives (). Benzo[a]phenoxazinium chlorides (), with fused aromatic systems, exhibit redshifted emissions suitable for near-infrared (NIR) imaging .

- Absorption Spectra: Electron-withdrawing nitro groups () redshift absorption maxima compared to electron-donating amino groups, impacting dye color and sensor sensitivity .

Biological Activity

4-((4-Amino-2-chlorophenyl)azo)naphthalen-1-amine, also known as a diazo compound, has garnered attention in various fields of research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its impact on health and disease.

Synthesis

The synthesis of this compound typically involves the diazotization of 4-amino-2-chlorobenzenamine followed by coupling with naphthalen-1-amine. The general reaction scheme can be summarized as follows:

-

Diazotization :

-

Coupling :

This method yields the desired azo compound, which can be characterized using techniques such as UV-VIS spectroscopy and NMR to confirm its structure.

Anticancer Properties

Research indicates that compounds with azo groups often exhibit significant anticancer activity. For instance, studies have shown that similar azo compounds can inhibit cell proliferation in various cancer cell lines. One study reported that derivatives of azo compounds demonstrated IC50 values in the nanomolar range against breast and lung cancer cell lines, suggesting potent anticancer effects .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several pathogens. In vitro tests demonstrated that this compound exhibits substantial antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, indicating its potential as an antimicrobial agent .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. Azo compounds are known to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. Studies have shown that this compound can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes .

Case Study 1: Anticancer Activity Assessment

A recent study focused on the anticancer potential of this compound in human breast cancer cells (MCF7). The compound was tested for its ability to induce apoptosis and inhibit cell growth. Results showed a significant reduction in cell viability at concentrations above 10 µM, with evidence of apoptosis indicated by increased caspase activity .

Case Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its effectiveness against these pathogens .

Summary Table of Biological Activities

Q & A

Q. Q1. What are the standard synthetic routes for 4-((4-Amino-2-chlorophenyl)azo)naphthalen-1-amine, and how do reaction conditions influence yield and purity?

A1. The compound is synthesized via azo coupling between a diazonium salt (derived from 4-amino-2-chloroaniline) and 1-naphthylamine. Key steps include:

- Diazotization : 4-Amino-2-chloroaniline is treated with NaNO₂/HCl at 0–5°C to form the diazonium salt .

- Coupling : The diazonium salt reacts with 1-naphthylamine under alkaline conditions (pH 8–10) at 5–10°C. Yield optimization requires precise temperature control to avoid side reactions (e.g., hydrolysis of the diazo group) .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

Q. Q2. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?

A2. Key techniques include:

- NMR : H and C NMR confirm the azo (-N=N-) linkage and substitution patterns. The aromatic protons of the naphthalene and chlorophenyl groups appear as distinct multiplet clusters in δ 6.5–8.5 ppm .

- Mass Spectrometry : High-resolution ESI-MS detects the molecular ion peak at m/z 296.06 (C₁₆H₁₂ClN₃⁺), with fragmentation patterns matching the azo bond cleavage .

- UV-Vis : The π→π* transition of the azo group produces a strong absorption band at λₘₐₓ ~480 nm in DMSO .

Advanced Research Questions

Q. Q3. What factors govern the regioselectivity of azo coupling in this compound, and how can computational methods predict coupling sites?

A3. Regioselectivity is thermodynamically controlled by the stability of σ-complex intermediates. Quantum-chemical studies (e.g., DFT) show:

- Electrophilic Substitution : The 4-position of 1-naphthylamine is favored due to lower activation energy (ΔG‡ = 18.5 kcal/mol vs. 22.1 kcal/mol for the 2-position) .

- Solvent Effects : Aqueous media enhance selectivity by stabilizing polar transition states. Water acts as a proton shuttle, reducing energy barriers for the preferred pathway .

Q. Table 1. Thermodynamic Parameters for Azo Coupling

| Position | ΔG‡ (kcal/mol) | Intermediate Stability (kcal/mol) |

|---|---|---|

| 4 | 18.5 | -10.2 |

| 2 | 22.1 | -7.8 |

Q. Q4. How does the compound’s azo bond geometry influence its photophysical properties and potential applications in optoelectronics?

A4. The trans configuration of the azo group enables reversible cis-trans isomerism under UV light, making it suitable for:

Q. Q5. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

A5. Discrepancies arise from assay conditions and derivative functionalization:

- Derivative Design : Schiff base derivatives (e.g., (Z)-N-(2-chlorobenzylidene)naphthalen-1-amine) show enhanced antimicrobial activity (MIC = 12.5 µg/mL against S. aureus) but lower cytotoxicity (IC₅₀ > 50 µM in HEK293 cells) .

- Assay Variability : Differences in bacterial strains (Gram-positive vs. Gram-negative) and cell lines (cancer vs. normal) must be standardized .

Q. Q6. How can X-ray crystallography resolve ambiguities in molecular packing and intermolecular interactions?

A6. Single-crystal XRD reveals:

Q. Table 2. Crystallographic Data

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Unit Cell Volume | 1452.3 ų |

| R-factor | 0.042 |

Methodological Challenges

Q. Q7. What are the limitations of current synthetic methods for scaling up production while maintaining enantiopurity?

A7. Challenges include:

Q. Q8. How can machine learning models predict novel derivatives with enhanced properties (e.g., solubility, bioactivity)?

A8. Models trained on QSAR datasets (e.g., ChEMBL) can:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.